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molecular formula C29H34Cl2N8O4 B607911 N-[2-[[6-[(2,6-dichloro-3,5-dimethoxyphenyl)carbamoyl-methylamino]pyrimidin-4-yl]amino]-5-(4-ethylpiperazin-1-yl)phenyl]prop-2-enamide CAS No. 1702259-66-2

N-[2-[[6-[(2,6-dichloro-3,5-dimethoxyphenyl)carbamoyl-methylamino]pyrimidin-4-yl]amino]-5-(4-ethylpiperazin-1-yl)phenyl]prop-2-enamide

Cat. No. B607911
M. Wt: 629.5 g/mol
InChI Key: MBWRLLRCTIYXDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09434697B2

Procedure details

To a solution of 1-(6-(2-amino-4-(4-ethylpiperazin-1-yl)phenylamino)pyrimidin-4-yl)-3-(2,6-dichloro-3,5-dimethoxyphenyl)-1-methylurea (280 mg, purity: 90%, 0.44 mmol) in THE (30 mL) was added a solution of acryloyl chloride in THF (20 mg/mL, 2 mL, 0.44 mmol) at −10° C., and the resulting mixture was stirred for 1 hour at this temperature. MeOH (1 mL) was added to quench the reaction. The mixture was concentrated and the residue was purified by prep-HPLC and prep-TLC to obtain the title compound (20 mg, yield: 7%). 1H NMR (400 MHz, CDCl3) δ 1.31 (t, 3H), 2.65 (q, 2H), 2.62-2.68 (m, 4H), 3.27 (s, 3H), 3.36-3.38 (m, 4H), 3.91 (s, 6H), 5.76 (d, 1H), 5.90 (s, 1H), 6.24 (dd, 1H), 6.41 (d, 1H), 6.52 (s, 1H), 6.74 (dd, 1H), 7.07 (br s, 1H), 7.23 (d, 1H), 7.72 (br s, 1H), 7.98 (br s, 1H), 8.37 (s, 1H), 12.52 (s, 1H); MS (ESI): 629 [M+H]+.
Name
1-(6-(2-amino-4-(4-ethylpiperazin-1-yl)phenylamino)pyrimidin-4-yl)-3-(2,6-dichloro-3,5-dimethoxyphenyl)-1-methylurea
Quantity
280 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step Two
Yield
7%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[C:6]([N:8]2[CH2:13][CH2:12][N:11]([CH2:14][CH3:15])[CH2:10][CH2:9]2)[CH:5]=[CH:4][C:3]=1[NH:16][C:17]1[N:22]=[CH:21][N:20]=[C:19]([N:23]([CH3:39])[C:24]([NH:26][C:27]2[C:32]([Cl:33])=[C:31]([O:34][CH3:35])[CH:30]=[C:29]([O:36][CH3:37])[C:28]=2[Cl:38])=[O:25])[CH:18]=1.[C:40](Cl)(=[O:43])[CH:41]=[CH2:42].C1COCC1>CO>[Cl:38][C:28]1[C:29]([O:36][CH3:37])=[CH:30][C:31]([O:34][CH3:35])=[C:32]([Cl:33])[C:27]=1[NH:26][C:24](=[O:25])[N:23]([C:19]1[N:20]=[CH:21][N:22]=[C:17]([NH:16][C:3]2[CH:4]=[CH:5][C:6]([N:8]3[CH2:9][CH2:10][N:11]([CH2:14][CH3:15])[CH2:12][CH2:13]3)=[CH:7][C:2]=2[NH:1][C:40](=[O:43])[CH:41]=[CH2:42])[CH:18]=1)[CH3:39]

Inputs

Step One
Name
1-(6-(2-amino-4-(4-ethylpiperazin-1-yl)phenylamino)pyrimidin-4-yl)-3-(2,6-dichloro-3,5-dimethoxyphenyl)-1-methylurea
Quantity
280 mg
Type
reactant
Smiles
NC1=C(C=CC(=C1)N1CCN(CC1)CC)NC1=CC(=NC=N1)N(C(=O)NC1=C(C(=CC(=C1Cl)OC)OC)Cl)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)Cl
Name
Quantity
2 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
1 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
the resulting mixture was stirred for 1 hour at this temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to quench
CUSTOM
Type
CUSTOM
Details
the reaction
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified by prep-HPLC and prep-TLC

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=C(C(=C(C=C1OC)OC)Cl)NC(N(C)C1=CC(=NC=N1)NC1=C(C=C(C=C1)N1CCN(CC1)CC)NC(C=C)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 20 mg
YIELD: PERCENTYIELD 7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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